molecular formula C20H19N3O4 B10758134 (2z,3e)-2,3'-Biindole-2',3(1h,1'h)-Dione 3-{o-[(3r)-3,4-Dihydroxybutyl]oxime}

(2z,3e)-2,3'-Biindole-2',3(1h,1'h)-Dione 3-{o-[(3r)-3,4-Dihydroxybutyl]oxime}

Cat. No.: B10758134
M. Wt: 365.4 g/mol
InChI Key: TWOSIFOFWWXXIG-DMURRPNXSA-N
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Description

(2Z,3E)-2,3’-BIINDOLE-2’,3(1H,1’H)-DIONE 3-{O-[(3R)-3,4-DIHYDROXYBUTYL]OXIME} is a complex organic compound that belongs to the class of oxime ethers. This compound is characterized by its unique structural features, which include a biindole core and an oxime ether moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,3E)-2,3’-BIINDOLE-2’,3(1H,1’H)-DIONE 3-{O-[(3R)-3,4-DIHYDROXYBUTYL]OXIME} typically involves multiple steps. One common method starts with the preparation of isatin, which is then converted into isatin oxime. The oxime is subsequently subjected to O-propargylation to form the oxime ether. The final step involves the coupling of the oxime ether with a suitable biindole derivative under specific reaction conditions, such as the use of copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z,3E)-2,3’-BIINDOLE-2’,3(1H,1’H)-DIONE 3-{O-[(3R)-3,4-DIHYDROXYBUTYL]OXIME} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime N-oxides.

    Reduction: Reduction reactions can convert the oxime ether into secondary amines.

    Substitution: The oxime ether moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxime N-oxides, secondary amines, and substituted oxime ethers.

Scientific Research Applications

(2Z,3E)-2,3’-BIINDOLE-2’,3(1H,1’H)-DIONE 3-{O-[(3R)-3,4-DIHYDROXYBUTYL]OXIME} has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z,3E)-2,3’-BIINDOLE-2’,3(1H,1’H)-DIONE 3-{O-[(3R)-3,4-DIHYDROXYBUTYL]OXIME} involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which plays a crucial role in various cellular processes. By inhibiting GSK-3β, the compound can modulate cell proliferation, apoptosis, and migration, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,3E)-2,3’-BIINDOLE-2’,3(1H,1’H)-DIONE 3-{O-[(3R)-3,4-DIHYDROXYBUTYL]OXIME} stands out due to its unique combination of a biindole core and an oxime ether moiety, which imparts distinct chemical and biological properties. Its ability to inhibit GSK-3β and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

(2R)-4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol

InChI

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+/t12-/m1/s1

InChI Key

TWOSIFOFWWXXIG-DMURRPNXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCC[C@H](CO)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O

Origin of Product

United States

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